2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7): A Comprehensive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry
2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7): A Comprehensive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
In the evolving landscape of medicinal chemistry and rational drug design, the strategic incorporation of fluorine has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among fluorinated motifs, the α,α-difluoromethyl ketone (DFMK) group represents a highly specialized, privileged structure.
2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a high-purity organic building block[1] that serves as a critical intermediate in the synthesis of complex enzyme inhibitors and bioisosteres. Unlike the highly lipophilic and strongly electron-withdrawing trifluoromethyl (-CF3) group, the difluoromethyl (-CHF2) moiety acts as a lipophilic hydrogen bond donor. This subtle electronic difference imparts unique reactivity to the adjacent carbonyl, making 2,2-Difluoro-1-(3-methoxyphenyl)ethanone an ideal electrophilic warhead for covalent reversible inhibition[2].
This whitepaper provides an in-depth technical analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, detailing its physicochemical properties, mechanistic rationale in drug design, and a self-validating synthetic protocol for its preparation.
Physicochemical Properties & Structural Significance
The utility of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone stems from the precise electronic interplay between the electron-donating 3-methoxy group on the phenyl ring and the electron-withdrawing α,α-difluoro motif.
Quantitative Data Summary
| Property | Value | Pharmacokinetic / Synthetic Significance |
| CAS Number | 1271473-84-7 | Unique regulatory identifier for procurement and tracking[1]. |
| Molecular Formula | C9H8F2O2 | Standardized composition for mass spectrometry validation[3]. |
| Molecular Weight | 186.15 g/mol | Low molecular weight provides ample room for elaboration in Fragment-Based Drug Discovery (FBDD)[1]. |
| SMILES | COc1cccc(c1)C(=O)C(F)F | Enables computational docking, QSAR modeling, and in silico library generation[3]. |
| Carbonyl Electrophilicity | High | Susceptible to hydration (gem-diol formation) in aqueous media; acts as a covalent reversible warhead[2]. |
| Hydrogen Bond Donors | 1 (Weak) | The -CHF2 proton acts as a lipophilic hydrogen bond donor, enhancing target binding affinity[4]. |
Mechanistic Rationale: The Role of DFMKs in Drug Development
As a Senior Application Scientist, it is critical to understand why the DFMK motif is chosen over non-fluorinated or trifluorinated analogs.
The Electrophilic Warhead Concept
The presence of two highly electronegative fluorine atoms at the α-position exerts a strong inductive electron-withdrawing effect (-I effect) on the carbonyl carbon. This drastically increases the electrophilicity of the carbonyl group. When a molecule containing the 2,2-Difluoro-1-(3-methoxyphenyl)ethanone scaffold enters the active site of a hydrolytic enzyme (such as a serine or cysteine protease), the catalytic residue (Ser-OH or Cys-SH) acts as a nucleophile.
Because the DFMK carbonyl is highly reactive, it readily undergoes nucleophilic attack to form a hemiacetal or hemithioketal adduct . Unlike irreversible inhibitors that permanently alkylate the enzyme, this adduct is a stable but reversible transition-state analog[5]. This mechanism provides potent, slow-binding competitive inhibition while minimizing off-target toxicity[4].
The Hydration Equilibrium
A unique feature of DFMKs is their behavior in aqueous environments. The enhanced electrophilicity of the carbonyl makes it susceptible to attack by water, leading to an equilibrium between the ketone and its gem-diol hydrate[6]. The 3-methoxy substitution on the phenyl ring provides a slight electron-donating resonance effect (+R), which helps stabilize the ketone form compared to purely aliphatic DFMKs, allowing for better handling and formulation stability.
Figure 1: Mechanism of covalent reversible inhibition of serine proteases by difluoromethyl ketones.
Synthetic Workflow: Chemoselective Difluoromethylation
The synthesis of α,α-difluoroketones has historically been challenging. Direct electrophilic fluorination often suffers from poor regioselectivity and over-fluorination. To synthesize 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with high purity, modern protocols utilize a nucleophilic difluoromethylation strategy via a Weinreb amide intermediate[4].
Causality of the Synthetic Design
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Why a Weinreb Amide? Direct addition of organometallic reagents to acid chlorides or esters typically results in over-addition, yielding tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) forms a stable, five-membered cyclic chelate with the metal counterion (e.g., K+ or Li+) during the reaction. This tetrahedral intermediate is stable under the reaction conditions and only collapses to form the desired ketone upon aqueous quenching, strictly preventing double addition[4].
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Why TMSCHF2? Difluorocarbene gas is highly unselective and difficult to handle. Trimethylsilyl difluoromethane (TMSCHF2) acts as a stable, liquid pronucleophile. When activated by a sterically hindered base, it cleanly delivers the CHF2- anion[2].
Figure 2: Chemoselective synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via Weinreb amide.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-process controls and specific analytical markers are embedded to ensure the integrity of the highly reactive difluoromethyl group.
Phase 1: Preparation of the Weinreb Amide
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Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous cyclopentyl methyl ether (CPME). Add 1,1′-carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C. Stir for 1 hour to form the active acyl imidazole intermediate.
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Causality: CPME is selected as a green, high-boiling ethereal solvent that minimizes emulsion formation during downstream aqueous workup.
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Amidation: Add N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) (1.5 equiv) followed by N-methylmorpholine (NMM) (3.0 equiv). Stir at room temperature for 12 hours.
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In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar acid spot confirms successful conversion.
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to isolate 3-methoxy-N-methoxy-N-methylbenzamide.
Phase 2: Nucleophilic Difluoromethylation
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Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Weinreb amide (1.0 equiv) and TMSCHF2 (2.0 equiv) in anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.
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Critical Control: The reaction must be strictly anhydrous. Moisture will prematurely quench the TMSCHF2 reagent.
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Activation: Dropwise add a solution of Potassium tert-amylate (KOtAmyl) (2.5 equiv, 1M in THF).
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Causality: KOtAmyl is a sterically hindered base that activates the Si-C bond of TMSCHF2 to generate the CHF2- nucleophile without acting as a competing nucleophile itself[2].
-
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Quenching: After stirring for 2 hours at -78 °C, quench the reaction cold by adding saturated aqueous NH4Cl.
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Causality: Quenching at -78 °C ensures the controlled collapse of the tetrahedral metal-chelate intermediate, preventing any side reactions that could occur if the mixture were allowed to warm while the nucleophile was still active.
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Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Phase 3: Analytical Validation
To confirm the successful synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone and rule out over-hydration to the gem-diol, utilize 19F NMR spectroscopy .
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Validation Marker: Look for a characteristic doublet in the 19F NMR spectrum around -120 ppm . The large geminal proton-fluorine coupling constant ( 2JHF≈54 Hz) is the definitive signature of the intact -CHF2 group[4].
References
- BenchChem. "2,2-Difluoro-1-(3-methoxyphenyl)ethanone | Benchchem". BenchChem Catalog.
- Accel Scientific. "1271473-84-7 - Accel Scientific". Accel Scientific Catalog.
- National Center for Biotechnology Information. "Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes". PMC.
- MDPI. "Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses". Molecules.
- RSC Publishing. "Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors". RSC Advances.
- ResearchGate. "Methods for the Synthesis of α,α‐Difluoroketones". European Journal of Organic Chemistry.
Sources
- 1. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone | C9H8F2O2 | CID 91636166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses [mdpi.com]
- 3. accelsci.com [accelsci.com]
- 4. Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Difluoro-1-(3-methoxyphenyl)ethanone